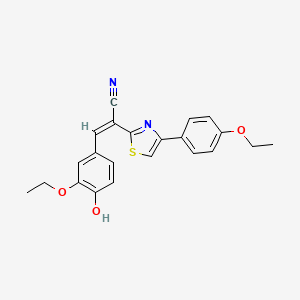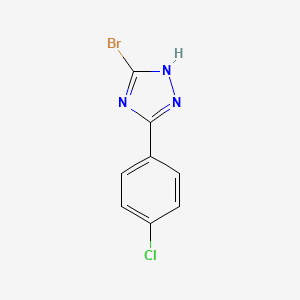
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)acrylonitrile, also known as EHT 1864, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. EHT 1864 has been shown to inhibit Rho family GTPases, which play a critical role in cell signaling and cytoskeleton organization. In
Scientific Research Applications
Optical Materials and Devices
A study focused on thiophene dyes, including compounds similar to the specified acrylonitrile, demonstrated their potential in optoelectronic devices aimed at protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior under laser excitation were significant due to a two-photon absorption process, suggesting applications in photonics and optoelectronics for safety and communication stability (Anandan et al., 2018).
Dye-Sensitized Solar Cells (DSSCs)
Research on carbazole-based organic dyes, structurally related to the specified acrylonitrile, highlighted their efficiency in dye-sensitized solar cells (DSSCs). These dyes, with a D-π-A-π-A architecture, showed promising photovoltaic performance, with one dye achieving a photoconversion efficiency of 3.55%. This indicates potential applications in renewable energy technologies (Naik et al., 2017).
Antimicrobial Materials
A study on methacrylic monomers and copolymers containing thiazole groups, similar to the core structure of the specified acrylonitrile, explored their antimicrobial properties. These materials demonstrated significant antimicrobial activity against a range of bacteria and yeast, suggesting their potential as antimicrobial coatings or agents in healthcare and material science applications (Cuervo-Rodríguez et al., 2019).
Piezochromic and Fluorescent Materials
Research on a diphenylacrylonitrile derivative, structurally related to the specified compound, revealed its piezochromic behaviors under hydrostatic pressure, with significant fluorescence color changes. This property opens up possibilities in stress-sensing materials, security printing, and display technologies (Ouyang et al., 2016).
properties
IUPAC Name |
(Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-3-26-18-8-6-16(7-9-18)19-14-28-22(24-19)17(13-23)11-15-5-10-20(25)21(12-15)27-4-2/h5-12,14,25H,3-4H2,1-2H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYXISXHWBHGGS-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OCC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Methoxynaphthalen-1-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2662174.png)


![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2662182.png)

![N'-[2-(4-fluorophenoxy)ethanimidoyl]-2-phenoxynicotinohydrazide](/img/structure/B2662186.png)
![(Z)-6-methyl-2-(3-phenylacrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2662187.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2662188.png)



![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone](/img/structure/B2662193.png)

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2662197.png)